[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine
Description
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine is a substituted 1,2-oxazole derivative featuring a methanamine group at position 3 and a bulky 2,2-dimethylpropyl (neopentyl) substituent at position 5 of the oxazole ring. The neopentyl group imparts significant steric hindrance and hydrophobicity, distinguishing it from other oxazolyl methanamine derivatives.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
[5-(2,2-dimethylpropyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)5-8-4-7(6-10)11-12-8/h4H,5-6,10H2,1-3H3 |
InChI Key |
NEYJKSIVZYWAFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=NO1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine typically involves the reaction of 2,2-dimethylpropylamine with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs of [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine, highlighting substituent differences, molecular formulas, molecular weights, and purity data derived from the evidence:
*Molecular weights calculated from molecular formulas.
Comparative Analysis
Steric and Electronic Effects
- This contrasts with smaller substituents like furan-2-yl or methoxyphenyl, which offer less steric hindrance .
- Aromatic vs. Aliphatic Substituents: Aromatic Groups (e.g., 2,4-difluorophenyl, 4-methoxyphenyl): Enhance π-π stacking interactions and rigidity. Aliphatic Groups (e.g., tert-butoxymethyl): Improve solubility in nonpolar solvents but may reduce metabolic stability compared to aromatic analogs .
Physicochemical Properties
- Polarity: The furan-2-yl derivative (C₈H₇N₂O₂) exhibits moderate polarity due to its heteroaromatic ring, whereas the neopentyl-substituted compound is more hydrophobic .
- Salt Forms: Hydrochloride salts (e.g., [5-(3,4-dimethoxyphenyl)-...]methanamine hydrochloride) enhance aqueous solubility, a feature absent in the neutral neopentyl analog .
Biological Activity
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine is a compound with the chemical formula CHNO and CAS number 170876-14-9. This compound belongs to the class of oxazoles and has garnered interest due to its potential biological activities, particularly in pharmacological contexts.
Chemical Structure
The structure of [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine features an oxazole ring substituted with a dimethylpropyl group at the 5-position and a methanamine group. The unique structural characteristics may influence its biological interactions and activity.
Biological Activity Overview
Research into the biological activity of [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine is limited but suggests potential applications in various fields, including neuroscience and pharmacology. The compound's structure indicates possible interactions with neurotransmitter systems, particularly serotonin receptors.
Table 1: Potential Biological Activities
Case Studies and Research Findings
- Serotonin Receptor Interaction : A study investigating various N-substituted compounds found that certain derivatives exhibited selective agonist activity at the 5-HT receptor. This receptor is implicated in mood regulation and may be a target for antidepressant therapies. Although [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine was not directly studied in this context, its structural similarities suggest it could exhibit comparable activity .
- Neuroprotective Studies : Research on related compounds indicates that modifications to the oxazole ring can enhance neuroprotective effects. These studies highlight the importance of structural variations in determining biological outcomes .
- Pharmacological Profiles : Compounds with similar oxazole structures have been evaluated for their pharmacological profiles, showing varying degrees of effectiveness in modulating neurotransmitter systems. This suggests that [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine may also possess unique pharmacological properties worth exploring further .
The exact mechanism of action for [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine remains to be fully elucidated. However, it is hypothesized that its interactions with serotonin receptors could lead to downstream effects on signaling pathways involved in mood regulation and neuroprotection.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by substitution at the 5-position. For example, cyclocondensation of nitriles with hydroxylamine derivatives is a key step, as seen in structurally analogous oxazole syntheses . Optimization of purity requires chromatographic techniques (e.g., flash chromatography) and recrystallization. Yield improvements may involve adjusting reaction stoichiometry, temperature, or catalysts (e.g., using palladium for cross-coupling reactions in aryl-substituted analogs) .
Q. Which spectroscopic techniques are most effective for characterizing [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming the oxazole ring structure and substituent positions. H and C NMR can resolve the methyl groups in the 2,2-dimethylpropyl moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- X-ray Crystallography : If single crystals are obtainable, SHELX programs (e.g., SHELXL) enable precise determination of bond lengths and angles, though this requires high-purity samples .
Q. What are the key chemical reactions that [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine undergoes?
- Methodological Answer :
- Oxidation : The oxazole ring is stable under mild conditions but may undergo ring-opening with strong oxidants like KMnO .
- Reduction : Catalytic hydrogenation can reduce the oxazole ring to a dihydrooxazole derivative, altering bioactivity .
- Substitution : The methanamine group can participate in nucleophilic acyl substitution or reductive amination to form secondary or tertiary amines .
Advanced Research Questions
Q. How do substituents on the oxazole ring influence the compound’s reactivity and biological activity?
- Methodological Answer : Substituents like 2,2-dimethylpropyl (bulky, hydrophobic) vs. fluorophenyl (electron-withdrawing) alter electronic and steric properties. For example:
- Electronic Effects : Fluorine substituents (e.g., in [5-(4-fluorophenyl)-oxazol-3-yl]methanamine) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky groups (e.g., 2,2-dimethylpropyl) may hinder access to enzymatic active sites, reducing binding affinity. Comparative studies using analogs with varying substituents are essential to map structure-activity relationships (SAR) .
Q. What computational methods are suitable for studying interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., GPCRs or kinases). Use crystal structures from databases like PDB for accuracy .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model stability of ligand-receptor complexes over time, identifying key interactions (e.g., hydrogen bonds with the methanamine group) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
Q. How can researchers resolve contradictions in reported data regarding the compound’s reactivity or bioactivity?
- Methodological Answer :
- Systematic Variation : Synthesize analogs with controlled modifications (e.g., replacing 2,2-dimethylpropyl with smaller alkyl groups) to isolate contributing factors .
- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm bioactivity. For reactivity, compare kinetics via HPLC or in situ IR .
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., oxadiazole or thiazole derivatives) to identify trends obscured in isolated studies .
Q. What in vitro assays are appropriate for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled competitors) quantify affinity for receptors like serotonin or dopamine transporters .
- Cellular Assays : High-content screening (HCS) with fluorescent reporters can track downstream effects (e.g., apoptosis or cAMP levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
